molecular formula C14H13NO4 B2755849 Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate CAS No. 683221-13-8

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate

Cat. No.: B2755849
CAS No.: 683221-13-8
M. Wt: 259.261
InChI Key: OTQYDABPNKJUFH-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is an organic compound with the molecular formula C14H13NO4. This compound features a cyano group, a benzodioxin ring, and an ethyl ester group, making it a versatile molecule in organic synthesis and various scientific applications.

Scientific Research Applications

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate has diverse applications in scientific research:

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that a number of hydrazide hydrazone derivatives possess interesting bioactivity .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

Future Directions

While specific future directions for this compound are not mentioned in the search results, the use of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization, is a topic of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is performed by condensing ethyl cyanoacetate with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the production of high-purity this compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Carboxylic acids.

Comparison with Similar Compounds

  • Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(2,3-dihydrobenzofuran-5-yl)prop-2-enoate

Comparison: Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is unique due to the presence of the benzodioxin ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-17-14(16)11(9-15)7-10-3-4-12-13(8-10)19-6-5-18-12/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQYDABPNKJUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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